N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 1,4-dioxaspiro[4.4]nonane group at the N1 position and a cyclohexene-containing ethyl chain at the N2 position. Oxalamides are notable for their hydrogen-bonding capabilities, conformational flexibility, and resistance to hydrolysis, which influence their bioavailability and functionality .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h6,15H,1-5,7-13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMPUOQWAHSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic ether core. This can be achieved through a cyclization reaction involving appropriate precursors such as diols and aldehydes. The oxalamide moiety is then introduced through a reaction with oxalic acid derivatives and amines under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts to speed up the reactions and purification techniques to ensure the final product's purity. Large-scale reactors and continuous flow processes are often employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The spirocyclic ether can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the oxalamide moiety to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ether or oxalamide nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and esters.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Insights :
- The spirocyclic ketal in the target compound may enhance metabolic stability compared to benzyl or pyridyl groups in S336, as similar oxalamides (e.g., S336) undergo rapid hepatic metabolism without hydrolysis .
Functional and Pharmacokinetic Comparisons
Flavor Enhancement
Oxalamides like S336 activate the human TAS1R1/TAS1R3 umami receptor, with regulatory approval for use in sauces, snacks, and frozen foods .
Antimicrobial Activity
The GMC series (e.g., GMC-1 to GMC-5) demonstrates broad-spectrum antimicrobial activity, attributed to halogenated phenyl groups that disrupt microbial membranes .
Metabolic Stability
- The 1,4-dioxaspiro[4.4]nonane group in the target compound may further impede hydrolysis due to steric hindrance, analogous to caged cyclic ethers in pharmaceuticals.
Thermodynamic and Solubility Properties
- N1,N2-Bis(2-nitrophenyl)oxalamide exhibits strong intramolecular hydrogen bonding (ΔH° = 24.5 kJ/mol, ΔS° = 85 J/mol·K), reducing solubility in polar solvents .
- The target compound’s spirocyclic ketal may disrupt intramolecular H-bonding, increasing entropy and solubility in aprotic solvents compared to nitro-substituted analogs.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic compound with a unique structural configuration that may confer various biological activities. This article reviews the biological activity of this compound, including its synthesis, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaspiro structure combined with an oxalamide functional group , which is significant for its biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 318.4 g/mol .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 899963-17-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the oxalamide moiety via amidation reactions.
Reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Preliminary studies suggest that the compound may interact with specific biological targets, potentially inhibiting enzymatic activity or modulating receptor functions. The unique spirocyclic structure allows for fitting into specific binding sites on proteins or enzymes, enhancing its biological potential.
Pharmacological Potential
Research indicates that compounds similar in structure to this compound have demonstrated:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
These activities suggest that the compound could be explored for therapeutic applications in various fields including oncology and infectious diseases.
Study 1: Anticancer Activity
A study investigated the anticancer potential of oxalamide derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of similar oxalamide compounds in animal models. The results showed a reduction in inflammatory markers and symptoms, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
